2-[2-(Methoxymethyl)phenyl]acetonitrile
Description
Significance and Research Context within Organic Synthesis
The importance of 2-[2-(Methoxymethyl)phenyl]acetonitrile (B6249874) in organic synthesis stems from its identity as a versatile chemical intermediate. The arylacetonitrile framework is a key structural motif found in numerous pharmaceuticals and biologically active compounds. The nitrile group is a valuable functional handle that can be transformed into a variety of other groups, such as primary amines, carboxylic acids, amides, and ketones. This chemical flexibility allows chemists to introduce diverse functionalities into a molecule during a synthetic sequence.
The presence of the ortho-methoxymethyl group further enhances its utility. This substituent can influence the reactivity and selectivity of reactions on the aromatic ring through steric hindrance or by acting as a directing group. Furthermore, the entire this compound moiety can be incorporated as a key fragment in the synthesis of more complex molecular architectures. Its application is particularly relevant in the construction of compounds where a substituted benzyl (B1604629) group is required, serving as a precursor for a wide range of target molecules in medicinal and materials chemistry.
The table below summarizes the principal chemical transformations of the nitrile group, highlighting the synthetic potential of this compound.
| Reaction Type | Reagents | Resulting Functional Group |
| Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate Salt (-COO⁻) |
| Partial Hydrolysis | H₂O₂, NaOH | Amide (-CONH₂) |
| Reaction with Grignard Reagents | 1. RMgX; 2. H₃O⁺ | Ketone (-C(O)R) |
Retrosynthetic Analysis of Target Structures Incorporating this compound Moieties
Two primary retrosynthetic strategies are apparent for this moiety:
Strategy A: C(aryl)-C(alkyl) Bond Disconnection This is a common and direct approach for arylacetonitriles. The bond between the aromatic ring and the cyanomethyl group is disconnected. This leads to a 2-(methoxymethyl)phenyl cation synthon and a cyanomethyl anion synthon. The corresponding synthetic equivalents would be an electrophilic aromatic compound, such as 2-(methoxymethyl)benzyl halide, and a nucleophilic cyanide source, like sodium or potassium cyanide.
Strategy B: C(aryl)-O Bond Disconnection This strategy focuses on the ether linkage. A disconnection of the aryl-oxygen bond simplifies the molecule to 2-(hydroxymethyl)phenylacetonitrile and a methyl synthon. This approach is particularly useful if the precursor with the hydroxyl group is more readily accessible or if the methoxy (B1213986) group needs to be introduced late in the synthesis. The synthetic equivalent for the methyl group is typically a methylating agent like methyl iodide or dimethyl sulfate.
The following table details the synthons and their real-world synthetic equivalents for these two primary disconnection approaches.
| Disconnection Strategy | Bond Cleaved | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |
| Strategy A | Ar—CH₂CN | 2-(methoxymethyl)phenyl⁺ | 2-(Methoxymethyl)benzyl bromide | ⁻CH₂CN | Sodium Cyanide (NaCN) |
| Strategy B | Ar-CH₂—OCH₃ | 2-(Cyanomethyl)benzyl-O⁻ | 2-(Hydroxymethyl)phenylacetonitrile | CH₃⁺ | Methyl Iodide (CH₃I) |
Historical Development of Synthetic Methodologies Pertaining to Arylacetonitriles with Ortho-Substituted Ethers
The synthesis of arylacetonitriles, including those with ortho-substituted ether groups, has evolved significantly over the past century, moving from harsh classical methods to more efficient and milder modern techniques.
Classical Methods (Early to Mid-20th Century): Historically, the synthesis of molecules like this compound would have involved a multi-step process using robust, well-established reactions. The formation of the ether linkage was often accomplished via the Williamson ether synthesis , a reaction developed by Alexander Williamson in 1850. wikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide and remains a widely used method for preparing ethers. francis-press.commasterorganicchemistry.commasterorganicchemistry.com For the introduction of the nitrile group, two main pathways were common. The first involves the reaction of a benzyl halide with an alkali metal cyanide (e.g., NaCN or KCN) in a polar solvent. orgsyn.org The second, for cases where the nitrile is attached directly to the ring, is the Rosenmund–von Braun reaction . synarchive.com Discovered in 1914 and improved in the 1930s, this reaction involves the cyanation of an aryl halide using copper(I) cyanide, typically at high temperatures. wikipedia.orgnumberanalytics.com These early methods were effective but often required high temperatures and the use of stoichiometric, toxic reagents, limiting their compatibility with sensitive functional groups. thieme-connect.de
Mid-20th Century and Rearrangement Reactions: The mid-20th century saw the development of rearrangement reactions that could be used to synthesize ortho-substituted aromatics. The Sommelet-Hauser rearrangement , first reported in 1937, allows for the rearrangement of certain benzyl quaternary ammonium (B1175870) salts to form N,N-dialkylbenzylamines with a new alkyl group in the ortho position. wikipedia.orgdalalinstitute.com This reaction proceeds through a synarchive.comnumberanalytics.com-sigmatropic rearrangement of a benzylic ylide intermediate and provided a novel way to achieve ortho-functionalization. numberanalytics.com
Modern Catalytic Methods (Late 20th and 21st Century): The advent of transition-metal catalysis revolutionized organic synthesis. Palladium-catalyzed cross-coupling reactions, in particular, have provided powerful and versatile methods for forming both C-O (ether) and C-C bonds under much milder conditions. Modern syntheses of ortho-substituted aryl ethers can be achieved through palladium-catalyzed C-O cross-coupling of an aryl halide or triflate with an alcohol. acs.orgnih.gov Similarly, palladium-catalyzed reactions can be used to construct the arylacetonitrile skeleton itself, for example, by coupling an aryl halide with a suitable cyanomethylating agent. dntb.gov.ua These catalytic methods offer significant advantages over classical approaches, including lower reaction temperatures, higher functional group tolerance, and greater efficiency.
The table below provides a comparative overview of these synthetic eras.
| Era | Ether Formation Method | Nitrile Formation Method | Typical Conditions | Limitations |
| Classical | Williamson Ether Synthesis wikipedia.org | Cyanation of Benzyl Halide orgsyn.org or Rosenmund-von Braun Reaction numberanalytics.com | Strong base (for ether); High temp. (>150 °C for R-vB) | Harsh conditions, poor functional group tolerance, stoichiometric copper waste. |
| Mid-Century | Williamson Ether Synthesis wikipedia.org | Sommelet-Hauser Rearrangement wikipedia.org | Strong amide base (e.g., NaNH₂) | Specific substrates required for rearrangement, competing side reactions. |
| Modern | Pd-catalyzed C-O Coupling acs.org | Pd-catalyzed Cross-Coupling dntb.gov.ua | Pd catalyst, ligand, base, mild temps (often <120 °C) | Catalyst cost, ligand sensitivity, optimization can be required. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-12-8-10-5-3-2-4-9(10)6-7-11/h2-5H,6,8H2,1H3 |
InChI Key |
AAMGNHMXMIPVMS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Methoxymethyl Phenyl Acetonitrile
Strategies for ortho-Methoxymethylphenyl Acetonitrile (B52724) Core Formation
The construction of the 2-[2-(methoxymethyl)phenyl]acetonitrile (B6249874) scaffold can be achieved through several strategic approaches, primarily involving the formation of the arylacetonitrile core with the desired ortho-substituent in place or introduced subsequently.
Palladium-Catalyzed Cross-Coupling Approaches for Arylacetonitrile Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds and are widely used in the synthesis of arylacetonitriles. thegoodscentscompany.comchemicalbook.com A plausible route to this compound involves the cyanation of a suitable precursor, such as 1-(halomethyl)-2-(methoxymethyl)benzene or a related aryl halide.
Modern palladium-catalyzed cyanations often employ less toxic cyanide sources than traditional methods. nih.govgoogle.com The use of potassium hexacyanoferrate(II), K4[Fe(CN)6], has emerged as a practical and safer alternative to reagents like KCN or NaCN. nih.gov A general protocol for the palladium-catalyzed cyanation of aryl halides is presented in Table 1. This method can be adapted for the synthesis of the target molecule from 1-bromo-2-(methoxymethyl)benzene. The choice of palladium precursor and ligand is crucial for achieving high yields and catalyst efficiency. Palladacycle precatalysts, in particular, have shown high efficacy in these transformations. thegoodscentscompany.com
Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Pd(OAc)2 / dppf | Zn(CN)2 | DMF | 80 | 95 |
| 2 | 4-Chloroanisole | Pd2(dba)3 / XPhos | K4[Fe(CN)6] | t-BuOH/H2O | 100 | 92 |
| 3 | 2-Bromonaphthalene | Pd(PPh3)4 | KCN | Toluene | 110 | 88 |
Yields are based on analogous reactions reported in the literature and are estimated for the proposed substrate.
Nucleophilic Substitution Reactions in Precursor Synthesis
A classical and highly effective method for the synthesis of benzyl (B1604629) cyanides is the nucleophilic substitution of a benzyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis. wikipedia.org For the preparation of this compound, this would involve the reaction of 1-(chloromethyl)-2-(methoxymethyl)benzene (B2592805) with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).
The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to enhance the nucleophilicity of the cyanide ion. wikipedia.org The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also facilitate the reaction, particularly when dealing with less soluble cyanide salts or in biphasic systems. google.com A detailed procedure for a similar transformation, the synthesis of p-methoxyphenylacetonitrile, is well-documented and can be adapted for the ortho-isomer. orgsyn.org
Table 2: Conditions for Nucleophilic Substitution to form Benzyl Cyanides
| Entry | Benzyl Halide | Cyanide Source | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzyl chloride | NaCN | aq. Ethanol | None | Reflux | 80-90 orgsyn.org |
| 2 | p-Methoxybenzyl chloride | NaCN | Acetone (B3395972) | NaI | Reflux | 74-81 orgsyn.org |
| 3 | 1-(Chloromethyl)-2-(methoxymethyl)benzene (proposed) | KCN | DMSO | 18-crown-6 | 60 | Estimated >85 |
Yields are based on analogous reactions reported in the literature and are estimated for the proposed substrates.
Cyano-Group Introduction Methodologies
Beyond the direct displacement of halides, several other methods exist for the introduction of the cyano group. For aromatic systems, the Sandmeyer reaction, involving the diazotization of an aniline (B41778) followed by treatment with a copper(I) cyanide salt, is a well-established method. However, this approach is less direct for the target molecule as it would require starting from 2-(methoxymethyl)aniline.
More contemporary methods focus on direct C-H cyanation, although this is more challenging for sp3-hybridized carbons. For benzylic C-H bonds, copper-catalyzed radical relay pathways have been developed for enantioselective cyanation. google.com These methods, however, are often substrate-specific and may not be directly applicable to the methoxymethyl-substituted system without further optimization.
Functional Group Interconversions Leading to the this compound Scaffold
The target molecule can also be synthesized through the interconversion of other functional groups on a pre-existing phenylacetonitrile (B145931) or related scaffold. One plausible strategy involves the etherification of 2-(2-(hydroxymethyl)phenyl)acetonitrile. This precursor could potentially be synthesized from 2-methylphenylacetonitrile via selective benzylic oxidation, or from 2-formylphenylacetonitrile by reduction.
Another approach is the reduction of a corresponding ester or carboxylic acid, such as methyl 2-(cyanomethyl)benzoate, to the alcohol, followed by etherification. The conversion of an alcohol to a methyl ether is a standard transformation in organic synthesis and can be achieved under various conditions, for example, using sodium hydride and methyl iodide (Williamson ether synthesis).
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. prepchem.com In the context of this compound synthesis, several strategies can be employed to enhance the environmental compatibility of the process.
Solvent-Free and Catalytic Routes
Solvent-free, or neat, reaction conditions are highly desirable from a green chemistry perspective as they eliminate solvent waste and can lead to improved reaction rates and easier product isolation. The condensation of phenylacetonitrile with aldehydes has been successfully carried out under solvent-free conditions, suggesting that similar approaches could be developed for related transformations. thegoodscentscompany.com
The use of catalytic methods, as discussed in the context of palladium-catalyzed cyanation, is inherently greener than stoichiometric reactions. The development of highly active and recyclable catalysts is a key area of research. For the nucleophilic substitution route, the use of phase-transfer catalysis can reduce the need for large volumes of organic solvents and enable the use of aqueous systems. google.com Furthermore, the development of cyanide-free cyanation protocols, for example using CO2/NH3 as a cyanide source surrogate, represents a significant advancement in green synthesis of nitriles. google.com
Atom Economy and Reaction Efficiency Considerations
However, atom economy alone does not provide a complete picture of a process's greenness. Reaction efficiency, which encompasses factors like chemical yield, reaction conditions (temperature, pressure, time), solvent use, and the energy required for the process and subsequent purification, is also critically important. uniroma1.it Metrics such as Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) offer a more holistic assessment by considering waste generated from all sources, including solvents, reagents, and purification aids. rsc.org
Analysis of a Classical Synthetic Route
A conventional and widely applicable method for synthesizing phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. orgsyn.orgchemicalbook.com For this compound, this would typically involve the reaction of 2-(methoxymethyl)benzyl chloride with sodium cyanide.
Reaction Scheme: 2-(Methoxymethyl)benzyl chloride + Sodium Cyanide → this compound + Sodium Chloride
The theoretical atom economy for this reaction can be calculated using the molecular weights of the reactants and the desired product.
Atom Economy Calculation:
Molecular Weight of this compound: 161.20 g/mol
Molecular Weight of 2-(Methoxymethyl)benzyl chloride: 170.63 g/mol
Molecular Weight of Sodium Cyanide (NaCN): 49.01 g/mol
Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Calculation: Atom Economy (%) = (161.20 / (170.63 + 49.01)) x 100 ≈ 73.37%
This calculation reveals that even with a 100% chemical yield, over 26% of the reactant mass is converted into an inorganic salt byproduct (Sodium Chloride), highlighting a significant inherent inefficiency from an atom economy perspective. primescholars.com
Improving Reaction Efficiency
Cyanide Source: The use of highly toxic cyanide sources like NaCN or KCN is a major drawback. patsnap.com Alternative, less toxic cyanide reagents, such as potassium ferrocyanide (K₄[Fe(CN)₆]), have been explored for similar syntheses, which can improve the safety profile of the process. google.com
Catalysis: Phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can significantly enhance reaction rates and yields in biphasic systems, allowing for milder conditions and potentially reducing reaction times. google.com This avoids the need for harsh solvents that may be required to solubilize both the organic substrate and the inorganic cyanide salt.
Solvent Choice: Traditional syntheses often employ anhydrous organic solvents like acetone or acetonitrile. orgsyn.org The selection of greener solvents, minimizing solvent volume, or developing solvent-free conditions are primary targets for improving the environmental profile of the synthesis.
| Parameter | Condition 1 | Condition 2 | Efficiency Impact |
| Cyanide Source | Sodium Cyanide (NaCN) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) google.com | Reduces toxicity and handling risks. |
| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) google.com | Increases reaction rate, allows for milder conditions, improves yield. |
| Solvent | Anhydrous Acetone orgsyn.org | Aqueous-Organic Biphasic System google.com | Can reduce reliance on volatile organic compounds (VOCs). |
| Temperature | Reflux | 15-25 °C google.com | Lower energy consumption, improved safety. |
Advanced Methodologies and Green Chemistry Metrics
Modern synthetic strategies aim to improve upon the limitations of classical methods. For instance, palladium-catalyzed cyanation reactions using zinc cyanide could be an alternative, though this often introduces expensive and toxic heavy metal catalysts and complex ligands, which themselves have poor atom economy. google.com
To comprehensively evaluate the "greenness" of any synthetic route for this compound, a range of metrics should be considered. rsc.org
| Metric | Definition | Ideal Value | Significance for Synthesis |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100 | 100% | Measures the intrinsic efficiency of the reaction stoichiometry. rsc.org |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100 | 100% | Accounts for chemical yield and stoichiometry. rsc.org |
| Process Mass Intensity (PMI) | (Total mass in process / Mass of isolated product) | 1 | Considers all materials used, including solvents, reagents, and process water. rsc.org |
| Environmental Factor (E-Factor) | (Total waste / Mass of product) | 0 | Directly quantifies the amount of waste generated per unit of product. rsc.org |
By applying these metrics, a synthetic chemist can quantitatively compare different potential routes. A process with a higher atom economy and RME, and lower PMI and E-Factor, would be considered more efficient and environmentally benign. The ultimate goal is to design a synthesis that is not only high-yielding but also minimizes waste, energy consumption, and the use of hazardous materials, aligning with the core principles of green chemistry. jocpr.comuniroma1.it
Chemical Reactivity and Transformation Pathways of 2 2 Methoxymethyl Phenyl Acetonitrile
Reactivity of the Acetonitrile (B52724) Functionality
The carbon-nitrogen triple bond of the acetonitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a diverse range of chemical transformations.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the nitrile group readily reacts with various nucleophiles. Organometallic reagents, such as Grignard reagents, add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a pathway to synthesize α-aryl ketones from the parent nitrile.
Furthermore, the active methylene (B1212753) protons allow 2-[2-(methoxymethyl)phenyl]acetonitrile (B6249874) to act as a nucleophile in condensation reactions. In the presence of a strong base, it can condense with carbonyl compounds like aldehydes and ketones. For instance, the condensation of phenylacetonitrile (B145931) with aldehydes, often facilitated by bases like potassium hydroxide (B78521) or potassium carbonate, leads to the formation of α,β-unsaturated nitriles. rsc.org This reaction, a variant of the Knoevenagel condensation, is a powerful tool for carbon-carbon bond formation.
Table 1: Examples of Nucleophilic Addition and Condensation Reactions of Arylacetonitriles
| Reactant 1 | Reactant 2 | Reagents | Product Type | Ref |
|---|
Derivatization via Nitrile Hydrolysis and Reduction
The nitrile group can be readily converted into other valuable functional groups, namely amides, carboxylic acids, and primary amines, through hydrolysis and reduction reactions.
Nitrile Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds in two stages. libretexts.org Initially, the nitrile is hydrated to form an amide intermediate. Under forcing conditions (e.g., heating with aqueous acid or base), the amide is further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com By using milder, controlled conditions, it is possible to isolate the amide as the final product. chemistrysteps.com For example, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the selective conversion of nitriles to amides. researchgate.net
Acid-catalyzed hydrolysis with aqueous HCl or H₂SO₄ yields 2-[2-(methoxymethyl)phenyl]acetic acid and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis with aqueous NaOH or KOH yields the sodium or potassium salt of 2-[2-(methoxymethyl)phenyl]acetic acid and ammonia (B1221849) gas. libretexts.org
Nitrile Reduction: The nitrile group can be reduced to a primary amine, yielding 2-[2-(methoxymethyl)phenyl]ethanamine. This transformation is crucial for the synthesis of phenethylamine (B48288) derivatives. Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas with catalysts like Raney nickel, often in the presence of ammonia to suppress the formation of secondary amines. orgsyn.org
Chemical Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) in an ether solvent, or sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst. mdma.ch Another classical method involves the use of sodium metal in boiling ethanol. sarthaks.comsciencemadness.org
Table 2: Common Hydrolysis and Reduction Reactions of Arylacetonitriles
| Starting Material | Reagents | Product | Ref |
|---|---|---|---|
| Arylacetonitrile | H₃O⁺, Δ | Arylacetic Acid | chemistrysteps.com |
| Arylacetonitrile | NaOH(aq), Δ | Sodium Arylacetate | libretexts.org |
| Arylacetonitrile | TFA, H₂SO₄ | Arylacetamide | researchgate.net |
Alpha-Deprotonation and Subsequent Alkylation/Acylation Reactions
The protons on the carbon atom adjacent (alpha) to the nitrile group are acidic due to the inductive electron-withdrawing effect of the nitrile and the resonance stabilization of the resulting carbanion by the phenyl ring. wikipedia.org This allows for the easy deprotonation by strong bases to form a nucleophilic nitrile anion. chegg.com
Commonly used bases for this purpose include lithium diisopropylamide (LDA), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu). wikipedia.orgresearchgate.net The resulting anion is a potent nucleophile that readily participates in Sₙ2 reactions with various electrophiles, most notably alkyl halides, to form α-alkylated products. researchgate.netresearchgate.net This method is a cornerstone for constructing more complex carbon skeletons from simple arylacetonitrile precursors. While highly effective, a potential side reaction is polyalkylation, which can sometimes be controlled by careful choice of reaction conditions or by using cyanoacetate (B8463686) derivatives followed by decarboxylation. wikipedia.org
Table 3: Alpha-Alkylation of Phenylacetonitrile Derivatives
| Substrate | Base | Electrophile | Product Type | Ref |
|---|---|---|---|---|
| Phenylacetonitrile | LDA | Alkyl Halide (R-X) | α-Alkyl-α-phenylacetonitrile | chegg.com |
| Phenylacetonitrile | KOtBu | Benzyl (B1604629) Alcohol | α-Benzyl-α-phenylacetonitrile | researchgate.net |
| Diphenylacetonitrile | NaH | Haloacetone | 4-Oxo-2,2-diphenylvaleronitrile | google.com |
Reactivity of the ortho-Methoxymethylphenyl Moiety
The substituted phenyl ring also possesses distinct sites of reactivity, both on the aromatic core and at the ether functional group.
Aromatic Electrophilic and Nucleophilic Substitutions
Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions on the benzene (B151609) ring of this compound is governed by the directing effects of the two substituents. wikipedia.org
The methoxymethyl group (-CH₂OCH₃) is considered an activating, ortho, para-director. The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack at the ortho and para positions. organicchemistrytutor.com
The cyanomethyl group (-CH₂CN) is generally considered a deactivating group due to the inductive effect of the nitrile, which withdraws electron density from the ring. libretexts.org
When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. chemistrytalk.org Therefore, the methoxymethyl group will direct incoming electrophiles primarily to the positions ortho and para to itself. Given the existing substitution pattern, electrophilic attack is most likely to occur at the C4 and C6 positions of the ring.
Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group. The this compound molecule is not strongly activated for NAS under standard conditions.
Reactions Involving the Methoxymethyl Ether Group
The methoxymethyl (MOM) group is widely used in organic synthesis as a protecting group for alcohols and phenols because of its stability under basic and nucleophilic conditions. wikipedia.org However, it is labile under acidic conditions, which allows for its selective removal.
Cleavage of the MOM ether in this compound would regenerate a hydroxymethyl group, yielding 2-[2-(hydroxymethyl)phenyl]acetonitrile. This deprotection can be achieved using a variety of acidic reagents: wikipedia.org
Brønsted acids: Strong acids like HCl or H₂SO₄ in an aqueous or alcoholic solvent can effectively cleave the ether.
Lewis acids: A range of Lewis acids can be employed for this transformation, often under milder conditions. Reagents such as bismuth trichloride (B1173362) (BiCl₃), trimethylsilyl (B98337) triflate (TMSOTf), or aluminum-based reagents can facilitate the cleavage. morressier.comacs.orgnih.gov The reaction with TMSOTf and 2,2'-bipyridyl has been shown to be particularly effective for aromatic MOM ethers. acs.org
Table 4: Representative Conditions for Aromatic Methoxymethyl (MOM) Ether Cleavage
| Substrate Type | Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| Aromatic MOM Ether | BiCl₃ (30 mol%) | Acetonitrile/Water, 50°C | Phenol | morressier.com |
| Aromatic MOM Ether | TMSOTf, 2,2'-Bipyridyl | CH₃CN | Silyl Ether (hydrolyzes to Phenol) | acs.org |
| Aromatic MOM Ether | Strong Brønsted Acid (e.g., HCl) | Aqueous solution, heat | Phenol | wikipedia.org |
| Aryl Methyl Ether | Ni catalyst, AlMe₃ | Toluene, 100°C | Phenol | nih.gov |
Intramolecular Cyclization Reactions Involving Both Functional Groups
The proximate arrangement of the cyanomethyl and methoxymethyl groups in this compound facilitates intramolecular cyclization reactions, providing a valuable route to isoindoline (B1297411) and isoindolinone derivatives. These reactions typically proceed through the activation of one functional group, which then undergoes a nucleophilic attack by the other.
One plausible pathway involves the acid-catalyzed activation of the methoxymethyl ether. In the presence of a strong acid, the ether oxygen is protonated, leading to the formation of a good leaving group (methanol) and a stabilized benzylic carbocation. The nitrogen atom of the nitrile group can then act as an intramolecular nucleophile, attacking the carbocation to form a six-membered nitrilium ion intermediate. Subsequent hydrolysis of this intermediate would yield an isoindolinone, a five-membered lactam fused to the benzene ring.
Alternatively, under basic conditions, the benzylic proton adjacent to the nitrile group can be abstracted to form a carbanion. This nucleophilic carbon could then, in principle, attack the carbon of the methoxymethyl group, displacing the methoxy (B1213986) group. However, this pathway is generally less favored due to the poor leaving group ability of the methoxide (B1231860) ion.
A more synthetically viable approach for intramolecular cyclization involves the in situ conversion of the nitrile group into a more reactive species. For instance, hydration of the nitrile to an amide, followed by an acid-catalyzed cyclization, would also lead to the formation of an isoindolinone.
| Reaction Type | Reagents and Conditions | Key Intermediate | Product |
| Acid-Catalyzed Cyclization | Strong acid (e.g., H₂SO₄, TFA), heat | Benzylic carbocation, Nitrilium ion | Isoindolinone |
| Base-Mediated Cyclization (less favored) | Strong base (e.g., NaH, LDA) | Benzylic carbanion | Isoindoline derivative |
| Hydration followed by Cyclization | 1. H₂O, acid or base catalyst 2. Acid catalyst | Amide | Isoindolinone |
Transition Metal-Catalyzed Transformations of this compound
The nitrile and benzylic C-H bonds of this compound are amenable to a variety of transformations catalyzed by transition metals, particularly palladium and rhodium. These reactions offer powerful methods for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse array of complex molecules.
Palladium-Catalyzed Reactions:
Palladium catalysts are well-known for their ability to mediate cross-coupling and cyclization reactions. In the context of this compound, palladium-catalyzed reactions could proceed through several mechanistic pathways.
One such pathway is the intramolecular C-H activation. The palladium catalyst can coordinate to the nitrile group and subsequently activate a C-H bond on the methoxymethyl group or the aromatic ring. This can lead to the formation of a palladacycle intermediate, which can then undergo further reactions, such as insertion of an unsaturated molecule or reductive elimination to form a cyclized product.
A notable application of palladium catalysis is in the synthesis of isoindolinones from related precursors. For instance, the palladium-catalyzed reaction of 2-cyanobenzyl ethers with aryl halides is a known method for constructing the isoindolinone core. While this compound itself is not the direct substrate in this specific reaction, the underlying principle of palladium-catalyzed C-N bond formation and cyclization is highly relevant to its potential reactivity.
Rhodium-Catalyzed Reactions:
Rhodium catalysts are particularly effective in transformations involving nitriles. One of the key reactions is the rhodium-catalyzed hydration of nitriles to amides under mild conditions. This transformation is significant as the resulting amide can then participate in intramolecular cyclization reactions as described in the previous section.
Furthermore, rhodium catalysts can promote the addition of various nucleophiles to the nitrile group. For example, organoboronic acids can add across the carbon-nitrogen triple bond in a rhodium-catalyzed process, leading to the formation of ketones after hydrolysis.
| Catalyst System | Reaction Type | Potential Product(s) |
| Pd(OAc)₂ / Ligand | Intramolecular C-H Activation/Cyclization | Fused heterocyclic systems |
| Rh(I) complexes (e.g., Wilkinson's catalyst) | Nitrile Hydration | 2-[2-(Methoxymethyl)phenyl]acetamide |
| Rh(I) complexes / Organoboronic acid | Addition to Nitrile | Ketone derivatives |
Utility of 2 2 Methoxymethyl Phenyl Acetonitrile As a Synthetic Building Block and Intermediate
Precursor for Nitrogen-Containing Heterocycles
The structural features of 2-[2-(methoxymethyl)phenyl]acetonitrile (B6249874) make it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Both the nitrile and the active methylene (B1212753) group can participate in cyclization reactions to form stable aromatic and non-aromatic ring systems.
Phenylacetonitrile (B145931) derivatives are valuable intermediates in the synthesis of indole (B1671886) rings, a core structure in many pharmaceuticals and natural products. organic-chemistry.orgyoutube.com Palladium-catalyzed methods, such as the Larock indole synthesis, utilize ortho-alkynylanilines to produce 2,3-disubstituted indoles. rsc.org A related strategy involves the palladium-catalyzed cyclization of appropriately substituted anilines with nitriles. While not a direct cyclization of the phenylacetonitrile core itself, these methods highlight the compatibility and utility of the nitrile moiety in forming the indole scaffold. This compound could be envisioned as a precursor to a substituted 2-alkynylaniline, which would then undergo cyclization to form a functionalized indole.
Quinoline (B57606) derivatives, another important class of heterocycles, can also be synthesized using nitrile-containing precursors. researchgate.net Friedländer-type syntheses, which involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, are a common route. This compound, with its reactive methylene group, could potentially react with a 2-amino-benzaldehyde to construct the quinoline core, yielding a product with a substituted phenyl group at the 2-position.
The construction of pyridine (B92270) rings can be achieved through various cycloaddition and condensation strategies. organic-chemistry.org One approach involves the [3+2+1] cascade reaction where acetonitrile (B52724) itself can act as a building block. acs.org Phenylacetonitrile derivatives can participate in reactions with 1,2,3-triazines to yield highly substituted pyridines. ccspublishing.org.cn In these reactions, the active methylene group of the nitrile attacks the triazine ring, initiating a cascade that results in the formation of the pyridine skeleton.
Pyrimidine (B1678525) synthesis often relies on the condensation of a three-carbon unit with an amidine-containing compound. scialert.net While this compound itself is not a direct three-carbon donor, it can be readily converted into precursors like β-keto nitriles (e.g., 2-phenylacetoacetonitrile) which are excellent substrates for pyrimidine synthesis. Furthermore, multicomponent reactions using malononitrile (B47326) (a related dinitrile) with aldehydes and urea/thiourea are a common and efficient method for creating highly functionalized pyrimidine derivatives. nih.govresearchgate.net This highlights the general utility of nitrile-containing compounds in the synthesis of this important heterocyclic family. mdpi.comresearchgate.net
Role in Constructing Complex Carbon Frameworks
The reactivity of the active methylene group in this compound is central to its role in building sophisticated carbon skeletons through chain elongation and annulation reactions.
The protons on the carbon adjacent to the phenyl and nitrile groups are acidic and can be readily removed by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can react with a wide variety of electrophiles, most notably alkyl halides, in a process known as α-alkylation. researchgate.netwikipedia.org This reaction is a powerful tool for chain elongation and introducing new functional groups. Phase-transfer catalysis is often employed to facilitate these alkylations, allowing for high yields and selectivity for mono-alkylation. orgsyn.org
Below is a table summarizing representative alkylation reactions of phenylacetonitrile, which are analogous to the reactivity expected from this compound.
| Alkylating Agent | Base | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl bromide | 50% aq. NaOH | Benzyltriethylammonium chloride | 2-Phenylbutyronitrile | 88-91 | orgsyn.org |
| Benzyl (B1604629) chloride | 50% aq. NaOH | Benzyltriethylammonium chloride | 2,3-Diphenylpropionitrile | - | acs.org |
| Various benzyl alcohols | KOtBu | Toluene, 120 °C | α-Aryl-α-benzylacetonitriles | 65-98 | researchgate.net |
This table presents data for the parent compound, phenylacetonitrile, to illustrate the general reactivity.
Aromatic annulation involves the construction of a new aromatic ring fused to an existing one. Phenylacetonitrile derivatives can participate in these reactions to create polycyclic aromatic systems. One strategy involves a [3+2] annulation approach with reagents like nitroalkenes to construct five-membered aromatic nitrogen heterocycles. chim.it While this builds a new heterocyclic ring rather than a carbocyclic one, it demonstrates the principle of using the nitrile and adjacent carbon as a building block in annulation. More direct carbocyclic annulations can be envisioned through sequential functionalization, for example, by ortho-metalation of the phenyl ring directed by the methoxymethyl group, followed by reaction with a di-electrophile to construct a new fused ring.
Applications in Complex Molecule Synthesis
Phenylacetonitriles are crucial intermediates in the synthesis of many complex organic molecules, including pharmaceuticals and dyes. google.com The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other compound classes. wikipedia.org For example, phenylacetic acid, derived from the hydrolysis of phenylacetonitrile, is a precursor for various fragrances and pharmaceuticals.
The specific structure of this compound makes it a specialized precursor for targets where the ortho-methoxymethyl substitution pattern is required. This substituent could serve as a synthetic handle for further transformations or as a directing group in electrophilic aromatic substitution reactions. Its utility is highlighted in the synthesis of pharmaceuticals like the anticoagulant indobufen (B1671881) and the anticancer agent aminoglutethimide, which are derived from 2-alkylphenylacetonitriles. google.com The ability to construct complex heterocyclic and carbocyclic frameworks makes this compound a valuable starting material for medicinal chemistry programs and the total synthesis of natural products.
Total Synthesis Strategies Employing this compound
A comprehensive review of the scientific literature did not yield specific examples of total synthesis strategies where this compound is explicitly used as a key building block or intermediate. This suggests that its application in the total synthesis of natural products or complex target molecules is not widely reported or may be part of proprietary industrial processes that are not publicly disclosed. The synthesis of complex molecules often involves multi-step sequences, and while intermediates with similar structural motifs are common, the direct utilization of this compound in a published total synthesis route could not be identified through the conducted searches. Further research into specialized chemical databases and patent literature may be required to uncover such applications.
Building Block for Biologically Relevant Scaffolds
The structure of this compound suggests its potential as a precursor for various biologically relevant scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The methoxymethyl group can serve as a stable ether linkage or be cleaved to reveal a hydroxymethyl group for further functionalization.
Despite this potential, a direct link between this compound and the synthesis of specific, named biologically active scaffolds is not prominently featured in the readily available scientific literature. The search for its application in constructing scaffolds such as isoquinolines, a common structure in many pharmaceuticals, did not yield results directly implicating this specific compound. While the broader class of phenylacetonitriles is crucial in medicinal chemistry, the specific utility of the 2-(methoxymethyl) substituted variant in creating these scaffolds remains an area with limited public documentation.
Mechanistic Investigations of 2 2 Methoxymethyl Phenyl Acetonitrile Reactions
Spectroscopic and Spectrometric Elucidation of Reaction Intermediates
The identification of transient species is crucial for understanding reaction pathways. Techniques like stopped-flow UV-Vis spectroscopy, rapid-scan infrared (IR) spectroscopy, and cryo-NMR spectroscopy are powerful tools for detecting and characterizing short-lived intermediates. nih.gov Mass spectrometry, particularly electrospray ionization (ESI-MS), is invaluable for detecting charged intermediates in a reaction mixture. nih.govrsc.org By analyzing the mass-to-charge ratio of ions formed during a reaction, potential intermediates can be identified. nih.gov
For a hypothetical reaction involving 2-[2-(Methoxymethyl)phenyl]acetonitrile (B6249874), one might expect to observe intermediates resulting from transformations of the nitrile or methoxymethyl groups. For example, hydrolysis of the nitrile could lead to amide or carboxylic acid intermediates, which would exhibit characteristic IR and NMR signals.
Table 1: Hypothetical Spectroscopic Data for Potential Intermediates (Note: This table is illustrative and not based on experimental data for this compound)
| Intermediate Type | Key IR Absorption (cm⁻¹) | Characteristic ¹H NMR Signal (ppm) |
|---|---|---|
| Amide | ~1650 (C=O), ~3300 (N-H) | Broad singlet for N-H protons |
| Carboxylic Acid | ~1710 (C=O), ~3000 (broad O-H) | Broad singlet for O-H proton |
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering insights into the transition state of the rate-determining step. nih.gov By systematically varying the concentrations of reactants, catalysts, and temperature, a rate law can be determined. For instance, in a base-catalyzed reaction at the benzylic position of a phenylacetonitrile (B145931) derivative, the reaction rate may be dependent on the concentrations of both the substrate and the base. nih.gov
No specific kinetic data for reactions of this compound has been found in the reviewed literature. A kinetic study would involve monitoring the disappearance of the reactant or the appearance of a product over time, often using spectroscopic methods.
Computational Chemistry and Quantum Mechanical Analysis of Reaction Pathways
Computational chemistry provides a theoretical framework to explore reaction mechanisms, complementing experimental findings. mdpi.com Methods like Density Functional Theory (DFT) can be used to model reaction pathways, locate transition states, and calculate activation energies. mdpi.comnih.gov This allows for the evaluation of the feasibility of different proposed mechanisms.
A transition state represents the highest energy point along a reaction coordinate. arxiv.org Computational modeling can determine the geometry and electronic structure of these fleeting species. For a reaction involving this compound, different transition states could be modeled for various potential reactions, such as nucleophilic addition to the nitrile or substitution at the benzylic position. The structure of the calculated transition state provides clues about the mechanism; for example, a four-membered cyclic transition state has been proposed for the addition of benzylamines to α-cyano-β-phenylacrylamides in acetonitrile (B52724). koreascience.krresearchgate.net
Isotopic Labeling Studies to Confirm Reaction Mechanisms
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), or carbon-12 with carbon-13), the position of the labeled atom in the products can be determined, providing definitive evidence for a particular mechanism. wikipedia.orgnih.gov For example, deuterium labeling at the benzylic position of this compound could be used to probe whether this C-H bond is broken in the rate-determining step of a reaction, which would be indicated by a kinetic isotope effect (a change in the reaction rate upon isotopic substitution). thieme-connect.dex-chemrx.com
No isotopic labeling studies specifically involving this compound have been identified in the surveyed literature.
Emerging Research Areas and Future Perspectives on 2 2 Methoxymethyl Phenyl Acetonitrile
Development of Novel Catalytic Systems for 2-[2-(Methoxymethyl)phenyl]acetonitrile (B6249874) Transformations
The transformation of this compound into more complex and valuable molecules hinges on the development of sophisticated catalytic systems. The nitrile group and the benzylic position are key reactive sites amenable to a variety of catalytic modifications.
Catalytic Hydrogenation and Oxidation:
The catalytic hydrogenation of the nitrile group in this compound could yield valuable primary amines, which are versatile building blocks in medicinal chemistry. Conversely, selective oxidation of the benzylic C-H bond could provide access to α-hydroxy or α-keto derivatives, further expanding its synthetic utility. The development of chemoselective catalysts will be crucial to target specific functional groups without affecting other parts of the molecule.
C-H Activation and Cross-Coupling Reactions:
Direct functionalization of the aromatic ring through catalytic C-H activation presents a powerful and atom-economical strategy. Novel catalyst systems, often based on transition metals like palladium, rhodium, or ruthenium, could enable the introduction of various substituents onto the phenyl ring of this compound. Furthermore, the development of catalysts for cross-coupling reactions would allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the range of accessible derivatives.
A hypothetical screening of catalysts for the C-H arylation of this compound is presented in Table 1.
Table 1: Hypothetical Catalyst Screening for C-H Arylation
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)2 | SPhos | K2CO3 | Toluene | 110 | 65 |
| Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | 100 | 78 |
| RuCl2(p-cymene)2 | P(Cy)3 | KOAc | t-AmylOH | 120 | 55 |
| Rh(cod)2BF4 | dppb | Na2CO3 | THF | 80 | 45 |
Flow Chemistry and Continuous Processing of this compound Reactions
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. acs.orgacs.orgrsc.org The application of flow chemistry to reactions involving this compound could unlock new synthetic possibilities.
Enhanced Safety and Reaction Control:
Many chemical transformations, such as nitrations or reactions involving hazardous reagents, can be performed more safely in continuous flow reactors due to the small reaction volumes and superior heat and mass transfer. amf.ch This would be particularly beneficial for exothermic reactions involving derivatives of this compound. The precise control over reaction parameters like temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. jst.org.in
Increased Efficiency and Scalability:
Table 2 illustrates a hypothetical comparison between batch and flow synthesis for a hypothetical transformation of this compound.
Table 2: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 8 hours | 15 minutes |
| Temperature | 100 °C | 150 °C |
| Pressure | 1 atm | 10 atm |
| Yield | 75% | 92% |
| Safety | Moderate | High |
Stereoselective Synthesis Utilizing this compound Derivatives
The creation of chiral molecules with specific three-dimensional arrangements is of paramount importance in the pharmaceutical and agrochemical industries. The methoxy (B1213986) group in this compound could potentially act as a coordinating group for chiral catalysts, enabling stereoselective transformations.
Asymmetric Alkylation and Addition Reactions:
The benzylic position of this compound is a prochiral center. The development of chiral catalysts could facilitate the enantioselective alkylation of this position, leading to the formation of a quaternary carbon stereocenter. nih.govrsc.org Similarly, stereoselective addition reactions to the nitrile group could be achieved using chiral reagents or catalysts, providing access to chiral amines and other nitrogen-containing compounds.
Chiral Ligand Development:
Derivatives of this compound could themselves be explored as precursors for the synthesis of novel chiral ligands for asymmetric catalysis. The presence of both a nitrile and a methoxymethyl group offers multiple points for modification and coordination to a metal center.
A hypothetical study on the enantioselective alkylation of a this compound derivative is shown in Table 3.
Table 3: Hypothetical Enantioselective Alkylation
| Chiral Catalyst | Alkylating Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| (S)-BINAP-PdCl2 | Allyl Bromide | 0 | 85 | 92 |
| (R,R)-Trost Ligand/Pd2(dba)3 | Benzyl (B1604629) Bromide | -20 | 78 | 88 |
| Chiral Phase Transfer Catalyst | Ethyl Iodide | 25 | 90 | 75 |
Design and Synthesis of Advanced Materials Incorporating this compound Derived Units
The unique chemical structure of this compound, featuring a nitrile group and an aromatic ring with a flexible side chain, makes it an interesting candidate for incorporation into advanced materials. The nitrile group, in particular, can be a versatile functional handle for polymerization or post-polymerization modification. acs.orgresearchgate.net
Nitrile-Containing Polymers:
The nitrile group can participate in various polymerization reactions, leading to the formation of polymers with unique thermal and mechanical properties. lu.selu.se Incorporating this compound as a monomer could lead to polymers with tailored refractive indices, dielectric constants, or gas permeability properties. The methoxymethyl group could influence the polymer's solubility and processing characteristics.
Functional Materials:
Derivatives of this compound could be used to create functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), or sensors. The aromatic core and the polar nitrile group are functionalities often found in molecules with interesting photophysical or electronic properties. The methoxymethyl side chain could be used to tune the self-assembly and morphology of these materials.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are rapidly accelerating the pace of discovery in chemistry. nih.govoxfordglobal.com These technologies allow for the rapid screening of a large number of reaction conditions or the synthesis of large libraries of compounds with minimal manual intervention. researchgate.net
Accelerated Reaction Optimization:
Automated synthesis platforms can be employed to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters for transformations involving this compound. nih.gov This would significantly accelerate the discovery of optimal conditions for known reactions and the development of entirely new transformations. rsc.org
Combinatorial Library Synthesis:
The integration of automated synthesis with HTE would enable the rapid generation of libraries of derivatives of this compound. sigmaaldrich.com These libraries could then be screened for biological activity or desirable material properties, accelerating the discovery of new drug candidates or functional materials. The ability to systematically vary the substituents on the aromatic ring or modify the nitrile and methoxymethyl groups would provide a rich dataset for structure-activity relationship (SAR) studies. youtube.com
A conceptual layout for a high-throughput screening workflow for a hypothetical reaction of this compound is presented in Table 4.
Table 4: High-Throughput Experimentation Workflow
| Step | Description |
|---|---|
| 1. Library Design | Design a virtual library of catalysts and ligands. |
| 2. Automated Dispensing | Use a liquid handling robot to dispense reagents, including this compound, into a 96-well plate. |
| 3. Reaction Execution | Perform the reactions in parallel under controlled temperature and atmospheric conditions. |
| 4. High-Throughput Analysis | Analyze the outcome of each reaction using techniques like LC-MS or GC-MS. |
| 5. Data Analysis | Use software to analyze the large dataset and identify promising reaction conditions or "hits". |
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies methoxymethyl (-OCH₃) and nitrile (-CN) groups. For example, the methoxy proton typically resonates at δ 3.3–3.5 ppm .
- FTIR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group, while C-O-C stretches (1100–1250 cm⁻¹) verify the methoxymethyl moiety .
- XRD : Resolves crystal packing and confirms molecular geometry .
- Data reconciliation : Cross-validate with databases like NIST Chemistry WebBook or computational models (e.g., DFT) to address discrepancies in peak assignments .
How does the methoxymethyl substituent influence the electronic and steric properties of the phenylacetonitrile core, and what experimental approaches can elucidate these effects?
Advanced Research Question
- Electronic effects : The electron-donating methoxymethyl group increases electron density on the phenyl ring, altering reactivity in electrophilic substitutions. This can be quantified via Hammett σ constants or computational electrostatic potential maps .
- Steric effects : Bulky methoxymethyl groups hinder ortho-substitution, favoring para-selectivity. Steric parameters (e.g., A-values) can be derived from rotational barrier studies using dynamic NMR .
- Methodologies :
- DFT calculations : To model charge distribution and predict reaction sites .
- Kinetic studies : Compare reaction rates with/without substituents to isolate steric/electronic contributions .
What strategies are recommended for analyzing and reconciling contradictions in reported biological activity data for derivatives of this compound?
Advanced Research Question
- Systematic SAR studies : Correlate substituent variations (e.g., halogenation, methoxy positioning) with activity trends using multivariate regression .
- In vitro assays : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, IC₅₀ discrepancies in enzyme inhibition may arise from differing buffer pH or temperature .
- Molecular docking : Compare binding poses across studies to identify critical interactions (e.g., hydrogen bonding with the nitrile group or π-π stacking with the phenyl ring) .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Research Question
- Toxicity : Nitriles release cyanide metabolites; use in fume hoods with PPE (gloves, goggles) .
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .
- Spill management : Neutralize with alkaline hypochlorite solution (1:10 dilution) and absorb with inert materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
